1H and 13C NMR spectrum of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole
1H and 13C NMR spectrum of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole
Authored by: Gemini, Senior Application Scientist
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel molecular entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole, a substituted pyrazole of interest to medicinal chemists. By dissecting the influence of each substituent on the pyrazole core, we will predict and rationalize the chemical shifts, multiplicities, and coupling constants. This document serves as a practical reference for researchers, offering not only spectral interpretation but also a robust, step-by-step protocol for data acquisition, ensuring scientific integrity and reproducibility.
Molecular Structure and Atom Numbering
To facilitate a clear and precise discussion of the NMR spectra, the molecular structure of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole is presented below with standardized IUPAC numbering for the pyrazole ring and alphabetical labels for the substituent atoms. This convention will be used throughout the guide.
Caption: Molecular structure of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole with atom labeling.
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
The proton NMR spectrum is predicted based on the electronic environment of each proton, which is heavily influenced by the electronegativity and aromaticity of adjacent atoms and functional groups. The electron-withdrawing nature of the bromine atom and the pyrazole ring, along with the specific conformations of the alkyl chains, dictates the final chemical shifts.
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H5 | ~7.5 - 7.7 | Singlet (s) | - | 1H |
| Ha (N-CH₂) | ~4.1 - 4.3 | Triplet (t) | ~7.2 | 2H |
| He (O-CH₂) | ~4.5 - 4.7 | Singlet (s) | - | 2H |
| Hg (O-CH₃) | ~3.3 - 3.5 | Singlet (s) | - | 3H |
| Hb (-CH₂-) | ~1.7 - 1.9 | Quintet / Sextet | ~7.4 | 2H |
| Hc (-CH₂-) | ~1.3 - 1.5 | Sextet | ~7.5 | 2H |
| Hd (-CH₃) | ~0.9 - 1.0 | Triplet (t) | ~7.4 | 3H |
Rationale for ¹H NMR Assignments:
-
H5 (Pyrazole Ring Proton): As the sole proton on the pyrazole ring, H5 appears as a singlet. Its downfield shift (~7.5-7.7 ppm) is attributed to the aromatic character of the pyrazole ring and the deshielding effect of the adjacent nitrogen (N1) and the bromine atom at C4. In unsubstituted pyrazole, H3/H5 appear around 7.6 ppm.[1]
-
Ha (N-CH₂): These protons are directly attached to the pyrazole ring nitrogen (N1). This position results in significant deshielding, placing their signal around 4.1-4.3 ppm. The signal is a triplet due to coupling with the two adjacent Hb protons.
-
He (O-CH₂): The protons of the methylene bridge are adjacent to an oxygen atom and the C3 position of the pyrazole ring, leading to a downfield shift to approximately 4.5-4.7 ppm. With no adjacent protons, this signal presents as a sharp singlet.
-
Hg (O-CH₃): The methyl protons of the methoxy group are shielded relative to the methylene protons but are still influenced by the adjacent oxygen, typically appearing as a singlet around 3.3-3.5 ppm.[2]
-
Hb and Hc (Butyl Chain): These methylene protons exhibit typical aliphatic chemical shifts. Hb, being closer to the electron-withdrawing pyrazole ring, is more deshielded (~1.7-1.9 ppm) than Hc (~1.3-1.5 ppm). Their multiplicities (quintet or sextet) arise from coupling to their respective neighbors. Typical coupling constants between protons on neighboring sp³-hybridized carbons are in the 6-8 Hz range.[3]
-
Hd (Terminal CH₃): This terminal methyl group is the most shielded, appearing upfield around 0.9-1.0 ppm as a triplet due to coupling with the two Hc protons.
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
In a standard broadband-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a singlet. The chemical shifts are primarily determined by the hybridization and the electronic effects of the substituents.
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C3 | ~150 - 155 |
| C5 | ~138 - 142 |
| C4 | ~95 - 100 |
| Ce (O-CH₂) | ~65 - 70 |
| Cg (O-CH₃) | ~58 - 62 |
| Ca (N-CH₂) | ~50 - 55 |
| Cc (-CH₂-) | ~31 - 34 |
| Cb (-CH₂-) | ~19 - 22 |
| Cd (-CH₃) | ~13 - 15 |
Rationale for ¹³C NMR Assignments:
-
C3 and C5 (Pyrazole Ring): These sp²-hybridized carbons of the aromatic ring are significantly deshielded. C3, bearing the electron-donating methoxymethyl group, is expected to be the most downfield carbon of the ring, around 150-155 ppm. C5 is also deshielded due to its position between two nitrogen atoms, appearing around 138-142 ppm. In N-substituted pyrazoles, the chemical shifts of C3 and C5 are highly dependent on the substitution pattern.[4][5]
-
C4 (Pyrazole Ring): The carbon atom bonded to the bromine (C4) experiences a strong shielding effect from the heavy halogen, shifting it significantly upfield to the ~95-100 ppm range. This is a characteristic feature for carbons bearing a bromine atom in heterocyclic systems.
-
Aliphatic Carbons (Ca, Cb, Cc, Cd, Ce, Cg):
-
Ce (O-CH₂) and Cg (O-CH₃): These carbons are bonded to oxygen, resulting in significant deshielding. Ce is expected around 65-70 ppm, and Cg around 58-62 ppm.
-
Ca (N-CH₂): The carbon directly attached to the ring nitrogen is deshielded, appearing around 50-55 ppm.
-
Cb, Cc, Cd (Butyl Chain): These carbons show typical aliphatic signals. The terminal methyl carbon (Cd) is the most shielded (~13-15 ppm), while the internal methylene carbons (Cb and Cc) appear in the ~19-22 ppm and ~31-34 ppm regions, respectively.[6]
-
Experimental Protocols for Spectral Acquisition
Adherence to a standardized protocol is critical for obtaining high-quality, reproducible NMR data. The following methodologies are recommended for the analysis of 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole.
Sample Preparation
-
Mass Measurement: Accurately weigh approximately 10-15 mg of the purified compound for ¹H NMR and 20-25 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is an excellent first choice due to its ability to dissolve a wide range of organic compounds and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) is a viable alternative.[5]
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.
-
Homogenization: Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a new NMR tube to prevent shimming issues and ensure spectral quality.
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer:
¹H NMR Spectroscopy:
-
Pulse Sequence: Standard single-pulse sequence (e.g., 'zg30' on Bruker systems).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 8-16, adjust as needed for signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
¹³C NMR Spectroscopy:
-
Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., 'zgpg30' on Bruker systems) for complete decoupling.
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K (25 °C).
Structural Confirmation with 2D NMR
While 1D NMR provides substantial structural information, 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment and validation.
-
HSQC: This experiment correlates each proton signal directly to the carbon it is attached to, confirming the C-H one-bond connections predicted in the tables above.
-
HMBC: This experiment reveals correlations between protons and carbons that are two or three bonds away. It is exceptionally powerful for connecting molecular fragments. The diagram below illustrates the key HMBC correlations that would definitively establish the structure of the target molecule.
Caption: Key HMBC (²JCH, ³JCH) correlations for structural validation.
-
Red Arrow: Correlation from the N-CH₂ protons (Ha) to the pyrazole ring carbon C5 confirms the N-alkylation site.
-
Green Arrow: Correlation from the O-CH₂ protons (He) to the pyrazole ring carbon C3 confirms the position of the methoxymethyl substituent.
-
Yellow Arrow: Correlation from the O-CH₃ protons (Hg) to the methylene carbon (Ce) connects the methoxy group.
-
Blue Arrows: Correlations from the ring proton (H5) to carbons C3 and C4 verify its position on the pyrazole scaffold.
Conclusion
The comprehensive analysis of the ¹H and ¹³C NMR spectra for 4-bromo-1-butyl-3-(methoxymethyl)-1H-pyrazole is achieved through a systematic evaluation of substituent effects on the pyrazole core. The predicted chemical shifts and coupling patterns provide a clear spectral signature for this molecule. By following the detailed experimental protocols and utilizing advanced 2D NMR techniques for confirmation, researchers can confidently verify the structure and purity of this compound, facilitating its application in drug development and chemical synthesis programs.
References
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link][4]
-
Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. ACS Publications. [Link][7]
-
¹H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate. [Link][1]
-
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. [Link][8]
-
A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link][5]
-
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC. [Link][9]
-
¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. [Link][10]
-
¹H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan. [Link][11]
-
¹³C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. [Link][13]
-
General experimental procedures and analytical data. Supporting Information. [Link][14]
-
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Royal Society of Chemistry. [Link][6]
-
¹H and ¹³C NMR spectral characteristics of 1H-pyrazole. ResearchGate. [Link][15]
-
Combination of ¹H and ¹³C NMR Spectroscopy. Thieme. [Link][16]
-
14.12: Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link][3]
-
A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles | MDPI [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. rsc.org [rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. jcsp.org.pk [jcsp.org.pk]
- 12. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
